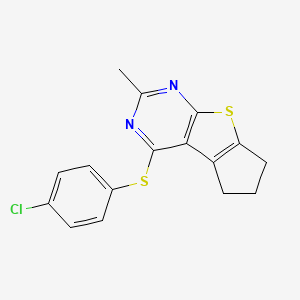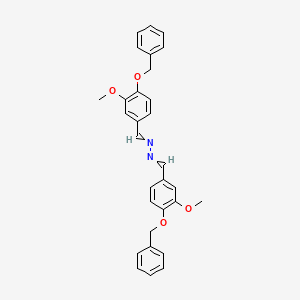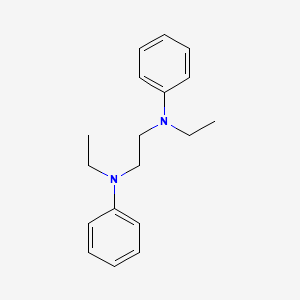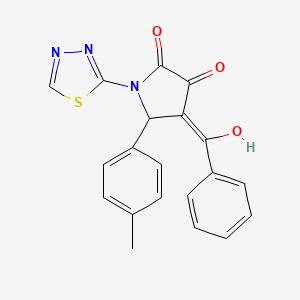
4-((4-CL-Phenyl)thio)-2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a cyclopentane ring and substituted with a 4-chlorophenylthio and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Cyclopentane Ring: The cyclopentane ring can be introduced through a cyclization reaction involving a suitable diene or dienophile.
Substitution with 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a chlorinated aromatic compound.
Methylation: The final step involves the methylation of the compound using a suitable methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with different nucleophiles replacing the 4-chlorophenylthio group.
科学研究应用
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of antiviral, anticancer, and anti-inflammatory drugs.
Pharmacology: Research on this compound includes studying its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes, including catalysis and polymerization.
作用机制
The mechanism of action of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thieno[2,3-d]pyrimidine core is known to interact with various biological targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. Additionally, the 4-chlorophenylthio group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and applications.
Cyclopenta-fused Heterocycles: Compounds with similar fused ring systems, such as cyclopenta[b]thiophenes, may exhibit similar chemical properties but differ in their biological activity.
Phenylthio-substituted Compounds: Compounds with phenylthio substituents may have similar chemical reactivity but different biological targets and applications.
The uniqueness of 4-((4-Chlorophenyl)thio)-2-methyl-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine lies in its combination of the thieno[2,3-d]pyrimidine core, cyclopentane ring, and 4-chlorophenylthio and methyl substituents, which together contribute to its distinct chemical and biological properties.
属性
分子式 |
C16H13ClN2S2 |
|---|---|
分子量 |
332.9 g/mol |
IUPAC 名称 |
12-(4-chlorophenyl)sulfanyl-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C16H13ClN2S2/c1-9-18-15(20-11-7-5-10(17)6-8-11)14-12-3-2-4-13(12)21-16(14)19-9/h5-8H,2-4H2,1H3 |
InChI 键 |
MODRDYFYFAUABX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)

![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)




![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)

